molecular formula C14H26N2O2 B2364051 (S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate CAS No. 937397-21-2

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate

Cat. No.: B2364051
CAS No.: 937397-21-2
M. Wt: 254.374
InChI Key: VFOIOFJINUUTMG-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a cyclopentyl halide reacts with the pyrrolidine ring.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate
  • tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate (racemic mixture)
  • N-tert-Butyl 1-cyclopentylpyrrolidine-3-carboxamide

Uniqueness

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-cyclopentylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIOFJINUUTMG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolidin-3-yl-carbamic acid tert-butyl ester (8) (0.20 g, 1.07 mmol, 1 equiv), iodo-cyclopentane (0.253 g, 1.29 mmol, 1.20 equiv) and triethylamine (0.28 g, 2.15 mmol, 2.00 equiv) were dissolved in acetonitrile (25 mL). The solution was heated to reflux until TLC indicated completion of the reaction. The solvent was evaporated under reduced pressure to yield the title compound. (0.25 g, 1.00 mmol, quantitative).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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